molecular formula C18H18ClN3O4 B2649387 N-(benzo[d][1,3]dioxol-5-yl)-4-((3-chloropyridin-4-yl)oxy)piperidine-1-carboxamide CAS No. 2034524-82-6

N-(benzo[d][1,3]dioxol-5-yl)-4-((3-chloropyridin-4-yl)oxy)piperidine-1-carboxamide

Cat. No.: B2649387
CAS No.: 2034524-82-6
M. Wt: 375.81
InChI Key: OOTDHORTQGHHHE-UHFFFAOYSA-N
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Description

N-(benzo[d][1,3]dioxol-5-yl)-4-((3-chloropyridin-4-yl)oxy)piperidine-1-carboxamide is a synthetic organic compound that features a complex molecular structure This compound is characterized by the presence of a benzo[d][1,3]dioxole ring, a chloropyridine moiety, and a piperidine carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(benzo[d][1,3]dioxol-5-yl)-4-((3-chloropyridin-4-yl)oxy)piperidine-1-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the benzo[d][1,3]dioxole ring: This can be achieved through the cyclization of catechol derivatives with appropriate reagents.

    Introduction of the chloropyridine moiety: This step may involve the nucleophilic substitution reaction of a chloropyridine derivative with a suitable nucleophile.

    Coupling with piperidine: The final step often involves the coupling of the intermediate with piperidine and subsequent formation of the carboxamide group.

Industrial Production Methods

Industrial production of such compounds may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced purification techniques like chromatography, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzo[d][1,3]dioxole ring.

    Reduction: Reduction reactions can occur at the carboxamide group, potentially converting it to an amine.

    Substitution: The chloropyridine moiety is susceptible to nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Explored for its pharmacological properties, such as potential anti-inflammatory or anticancer activities.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(benzo[d][1,3]dioxol-5-yl)-4-((3-fluoropyridin-4-yl)oxy)piperidine-1-carboxamide
  • N-(benzo[d][1,3]dioxol-5-yl)-4-((3-bromopyridin-4-yl)oxy)piperidine-1-carboxamide

Uniqueness

The uniqueness of N-(benzo[d][1,3]dioxol-5-yl)-4-((3-chloropyridin-4-yl)oxy)piperidine-1-carboxamide lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the chloropyridine moiety, in particular, may confer distinct properties compared to its fluorinated or brominated analogs.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-4-(3-chloropyridin-4-yl)oxypiperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN3O4/c19-14-10-20-6-3-15(14)26-13-4-7-22(8-5-13)18(23)21-12-1-2-16-17(9-12)25-11-24-16/h1-3,6,9-10,13H,4-5,7-8,11H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOTDHORTQGHHHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=C(C=NC=C2)Cl)C(=O)NC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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